molecular formula C17H15NO2 B11650052 2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B11650052
M. Wt: 265.31 g/mol
InChI Key: YKFCOHMYWDGPCE-UHFFFAOYSA-N
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Description

2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique spiro structure This compound is characterized by its spirocyclic framework, which includes a cyclopropane ring fused to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a cyclopropane derivative under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted phenyl compounds

Scientific Research Applications

2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3a,4,7,7a-tetrahydro-1H-indene: A structurally related compound with a similar spirocyclic framework but lacking the phenyl group.

    Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene: A polymeric compound with a related core structure.

Uniqueness

2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is unique due to its combination of a phenyl group and a spirocyclic framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C17H15NO2/c19-15-13-11-6-7-12(17(11)8-9-17)14(13)16(20)18(15)10-4-2-1-3-5-10/h1-7,11-14H,8-9H2

InChI Key

YKFCOHMYWDGPCE-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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